molecular formula C16H11NO4S2 B2789908 [4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid CAS No. 294657-85-5

[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid

Cat. No.: B2789908
CAS No.: 294657-85-5
M. Wt: 345.39
InChI Key: UWZGKFZEMBHKEK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Structural Significance

The compound [4-oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid represents a structurally optimized derivative within the rhodanine acetic acid family, a class of heterocyclic molecules first synthesized in the mid-20th century. Rhodanine cores gained prominence due to their intrinsic bioisosteric compatibility with enzymatic active sites, particularly in metabolic pathways involving aldose reductase and microbial targets. The integration of a phenyl-furan substituent at position 5 emerged from systematic structure-activity relationship (SAR) studies aimed at enhancing electronic delocalization and π-π stacking interactions with hydrophobic protein pockets.

Structurally, the molecule combines a thiazolidinone ring system with a furan-phenyl conjugated system, creating a planar region critical for binding affinity. The acetic acid moiety at position 3 introduces hydrogen-bonding capacity, while the thioxo group at position 2 enhances metabolic stability by resisting oxidative degradation. Comparative analyses with simpler rhodanine analogs, such as epalrestat, reveal that the furan-phenyl extension increases lipophilicity (log P ≈ 0.17–0.35), which correlates with improved membrane permeability in cellular assays.

Table 1: Structural Comparison of Rhodanine Derivatives

Compound Substituent at C5 log P Key Biological Target
Epalrestat Benzylidene -0.12 Aldose Reductase
Target Compound Furan-phenylmethylidene 0.23 Aldose Reductase, Fungal CYP
SC-336497A Chlorophenyl-furan 0.31 Antifungal Agents

Core Pharmacophore Analysis

The pharmacophore of this compound comprises three critical regions:

  • Thiazolidinone Core : The 4-oxo-2-thioxo configuration creates a polarized enol-keto tautomerism, enabling chelation with divalent metal ions in enzymatic cofactors.
  • C5 Arylidene Substituent : The 5-phenyl-furan group extends conjugation, forming a rigid, planar structure that aligns with hydrophobic grooves in aldose reductase (ALR2) and fungal cytochrome P450 enzymes. Molecular docking simulations indicate that the furan oxygen participates in hydrogen bonding with His110 and Trp111 residues in ALR2, while the phenyl ring engages in van der Waals interactions with Leu300.
  • C3 Acetic Acid Side Chain : This moiety enhances solubility and facilitates ionic interactions with positively charged lysine or arginine residues in target proteins. Substituent removal at this position reduces inhibitory potency by >80%, underscoring its role in binding.

The Z-configuration of the exocyclic double bond at C5 is essential for bioactivity, as evidenced by a 12-fold decrease in ALR2 inhibition when replaced with the E-isomer. Quantum mechanical calculations further reveal that the Z-conformer minimizes steric clash with Tyr48 in ALR2’s active site, enabling optimal binding.

Strategic Relevance in Medicinal Chemistry

This compound exemplifies strategic molecular hybridization, merging the rhodanine scaffold’s metabolic stability with the furan-phenyl system’s enhanced target affinity. Its synthesis typically involves a Knoevenagel condensation between 4-oxo-2-thioxothiazolidin-3-yl-acetic acid and 5-phenylfuran-2-carbaldehyde under acidic conditions, achieving yields of 60–75%. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining regioselectivity.

Applications in Drug Discovery :

  • Aldose Reductase Inhibition : The compound exhibits submicromolar IC₅₀ values (0.18–0.42 µM) against ALR2, surpassing epalrestat’s efficacy by 5-fold. Mixed-type inhibition kinetics suggest simultaneous binding to the enzyme’s active site and an allosteric pocket.
  • Antifungal Activity : Against Candida tropicalis and Trichosporon asahii, minimum inhibitory concentrations (MICs) range from 128–250 µg/mL, attributable to disruption of ergosterol biosynthesis via CYP51 inhibition.
  • Selectivity Profile : Unlike earlier rhodanine derivatives, this compound shows >50-fold selectivity for ALR2 over aldehyde reductase (ALR1), minimizing off-target effects in renal tissues.

Table 2: Biological Activity Profile

Target Organism/Enzyme Assay Type Result (IC₅₀/MIC) Reference
Rat Lens Aldose Reductase Spectrophotometric 0.22 µM
Candida tropicalis 156 Broth Microdilution 128 µg/mL
HepG2 Cell Viability MTT Assay >500 µM (CC₅₀)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S2/c18-14(19)9-17-15(20)13(23-16(17)22)8-11-6-7-12(21-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZGKFZEMBHKEK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid, a thiazolidine derivative, has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound is characterized by its unique thiazolidinone structure, which is known to exhibit various pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H11_{11}NO4_{4}S2_{2}
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 294657-85-5

The compound features a thiazolidine ring fused with a furan moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:

  • Antibacterial Properties :
    • A study evaluated the antibacterial activity of thiazolidine derivatives against various bacterial strains. The results indicated that these compounds showed moderate to good antibacterial activity compared to standard antibiotics like ampicillin .
    • The Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 3.00 µmol/mL to 12.28 µmol/mL, indicating potent activity against Gram-positive bacteria .
  • Antifungal Properties :
    • The antifungal activity of similar thiazolidine derivatives was also assessed, with MIC values ranging from 0.97 to 34.05 µmol/mL against several fungal species. The best-performing compound exhibited an MIC of 1.88 µmol/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity Studies :
    • Compounds derived from thiazolidinones have shown selective cytotoxicity against cancer cell lines such as HeLa and K562, with IC50_{50} values ranging from 8.5 µM to 14.9 µM, indicating their potential as anticancer agents .
    • The mechanism of action involves induction of apoptosis through both intrinsic and extrinsic pathways, highlighting the compound's multifaceted approach in targeting cancer cells .

Case Studies and Research Findings

Several research articles provide insights into the biological activities of thiazolidine derivatives:

StudyFindings
Asati et al. (2018)Developed novel thiazolidine derivatives with significant antiproliferative activity against MCF-7 breast cancer cells; compound 4x showed comparable activity to adriamycin .
Ahmed et al. (2012)Investigated the synthesis of thiazolidinone derivatives; compounds exhibited selective cytotoxic effects on multiple cancer cell lines .
Recent Antimicrobial StudiesConfirmed that derivatives show better antibacterial potency than standard treatments; specific compounds demonstrated strong inhibition against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial and fungal strains. For instance, a study published in Molecules demonstrated that derivatives of thiazolidinones, including this compound, exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antimicrobial properties against resistant strains such as MRSA and Pseudomonas aeruginosa .

Bacterial Strain MIC (µg/mL) Comparison with Ampicillin
MRSA3.00 - 12.28More potent
E. coli4.09 - 16.31More potent
P. aeruginosa4.26 - 17.03More potent

Antifungal Activity

The compound also demonstrates significant antifungal properties, outperforming traditional antifungal agents such as bifonazole and ketoconazole. The study reported MIC values ranging from 0.97 to 34.05 µmol/mL for various fungal species, showcasing its potential as a new antifungal agent .

Fungal Species MIC (µg/mL) Comparison with Standard Agents
A. fumigatus1.88 - 3.52More effective
T. viride0.97 - 2.12More effective
A. ochraceus1.88 - 2.10More effective

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant activity was evaluated using the TBARS assay, showing that certain substitutions on the thiazolidinone scaffold enhance this activity significantly .

Case Study 1: Antimicrobial Efficacy

In a recent publication, researchers synthesized various thiazolidinone derivatives, including [4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid, and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that specific structural modifications could lead to compounds with enhanced potency against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of thiazolidinone derivatives, identifying key functional groups that contribute to their biological activity. The findings suggested that the presence of specific substituents on the phenyl ring significantly influences both antibacterial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the C-5 Position

The biological and physicochemical properties of rhodanine derivatives are highly dependent on the substituent at the C-5 position. Below is a comparative analysis of key analogues:

Compound Substituent Molecular Formula Key Biological Activity Reference
Target Compound 5-Phenylfuran C₁₆H₁₁NO₄S₂ ASK1 inhibition (IC₅₀: 0.2 µM in related derivatives)
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-ylmethylidene C₁₁H₈N₂O₃S₂ Antifungal activity (MIC: 7.8–125 µg/mL against Candida spp.); patented for metabolic bone diseases
{(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 5-Phenylthiophene C₁₆H₁₁NO₃S₃ Structural analogue; limited activity data available
[(5Z)-5-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2-Chloro-5-(trifluoromethyl)phenyl-furan C₁₇H₉ClF₃NO₄S₂ Enhanced lipophilicity; potential antibacterial applications (no explicit data)
Key Observations:
  • Pyridin-2-ylmethylidene Derivatives : Exhibit strong antifungal activity, particularly against Candida tropicalis and C. krusei, with MIC values as low as 7.8 µg/mL. Activity depends on the nitrogen position in the pyridine ring, with the 2-pyridyl variant showing superior efficacy .
  • Thiophene vs. Furan Analogues : Replacement of the furan ring with thiophene (e.g., phenylthienyl substituent) reduces antifungal potency, likely due to altered electronic properties and solubility .
  • Electron-Withdrawing Groups : Derivatives with chloro-trifluoromethylphenyl substituents () show increased lipophilicity (LogPACD: 3.37), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Structural Insights

  • Solubility : Most rhodanine-3-acetic acid derivatives exhibit moderate solubility in DMSO (>10 mM), facilitating in vitro testing without salt formation .
  • Stereochemistry : All synthesized derivatives adopt the Z-configuration at the C-5 methylidene bond, confirmed by NMR and X-ray crystallography .
  • SAR Trends :
    • Aromatic Substituents : Planar aromatic groups (e.g., phenylfuran, pyridyl) enhance target binding via π-π interactions.
    • Linker Length : Antimicrobial activity peaks with a 10-carbon linker in pyridin-2-ylmethylidene derivatives, aligning with optimal LogPACD values .

Q & A

Q. What are the key steps and optimization strategies for synthesizing [4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the thiazolidinone core, followed by introduction of the furan-phenyl substituent. Key steps include:
  • Core formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux (ethanol, 80°C, 6–8 hours) .
  • Substituent coupling : Knoevenagel condensation to introduce the furan-phenyl methylidene group, optimized using microwave-assisted synthesis (DMF, 120°C, 30 minutes) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF-acetic acid) to achieve >95% purity .
    Critical variables : Solvent polarity (DMF enhances reaction rate), temperature control (prevents decomposition), and catalyst selection (e.g., piperidine for condensation) .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the thiazolidinone ring (δ 170–175 ppm for C=O) and furan-phenyl substituents (aromatic protons at δ 6.5–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 406.8) .
  • X-ray crystallography : Resolves stereochemistry of the methylidene group (Z/E configuration) .
    Table 1 : Key spectral
TechniqueKey Peaks/DataReference
1^1H NMRδ 7.2–7.8 ppm (phenyl), δ 6.3–6.7 ppm (furan)
HRMSm/z 406.8 (calculated), 406.7 (observed)

Q. How are common impurities identified and mitigated during synthesis?

  • Methodological Answer :
  • By-products : Unreacted intermediates (e.g., uncondensed thiosemicarbazide) detected via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Mitigation :
  • Recrystallization in DMF-acetic acid removes polar impurities .
  • Use of scavenger resins (e.g., Amberlyst®) to trap excess reagents .

Q. What are the critical physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular formula : C17_{17}H12_{12}N2_{2}O4_{4}S2_{2} (calculated from ).
  • Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (50 mg/mL) .
  • Stability : Degrades at >150°C; store at –20°C under inert gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Methodological Answer :
  • Modification sites :
  • Furan-phenyl group : Replace with thiophene or pyridine to enhance cytotoxicity (e.g., IC50_{50} improved from 12 µM to 8 µM in leukemia cells) .
  • Acetic acid side chain : Esterification increases membrane permeability (e.g., methyl ester prodrugs show 2-fold higher uptake) .
  • Assays : MTT for cytotoxicity, Annexin V/PI staining for apoptosis .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Source analysis : Compare cell lines (e.g., HepG2 vs. HEK293 metabolic differences) .
  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–50 µM vs. 1–100 µM) to identify threshold effects .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.01) .

Q. How can computational modeling predict binding modes and target interactions?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate binding to PPAR-γ (ΔG = –9.2 kcal/mol) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • Pharmacophore mapping : Identify critical H-bond acceptors (thioxo group) and hydrophobic regions (phenyl ring) .

Q. What methodologies validate the compound’s mechanism of action in disease models?

  • Methodological Answer :
  • Target knockdown : siRNA silencing of PPAR-γ reverses anti-proliferative effects .
  • Biomarker profiling : ELISA for caspase-3 (apoptosis) and LC3-II (autophagy) .
  • In vivo models : Xenograft mice (20 mg/kg, i.p., 14 days) with PET imaging to monitor tumor regression .

Q. How are in vitro-in vivo discrepancies addressed in pharmacokinetic studies?

  • Methodological Answer :
  • Metabolic stability : Liver microsome assays (e.g., t1/2_{1/2} = 45 minutes in human microsomes) .
  • Formulation : Nanoemulsions (PLGA nanoparticles) improve oral bioavailability from 15% to 60% .

Q. What strategies identify off-target effects and improve selectivity?

  • Methodological Answer :
  • Kinase profiling : Screen against 100+ kinases (e.g., Eurofins Panlabs) to identify off-target inhibition .
  • Proteomics : SILAC labeling to detect changes in protein expression post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.